B1579759 Boc-2,3-Difluoro-L-Phenylalanine

Boc-2,3-Difluoro-L-Phenylalanine

Cat. No.: B1579759
M. Wt: 301.29
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,3-Difluoro-L-Phenylalanine is a fluorinated aromatic amino acid derivative where the phenylalanine backbone is modified by fluorine atoms at the 2 and 3 positions of the benzene ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis.

Properties

Molecular Weight

301.29

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Boc-2,3-Difluoro-L-Phenylalanine serves as a crucial building block in peptide synthesis. Its incorporation into peptides can significantly enhance their stability and bioactivity due to the presence of fluorine atoms. These modifications often lead to improved resistance against enzymatic degradation, which is particularly beneficial in therapeutic applications where prolonged action is desired .

Drug Development

The compound's difluorophenyl structure enhances binding affinity to specific biological targets, making it advantageous in drug design. Researchers utilize this compound to develop drugs that can effectively interact with receptors involved in various diseases. The fluorination can improve pharmacokinetic properties, leading to better absorption and distribution within biological systems .

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to drugs or imaging agents. This application enhances the targeting capabilities of therapeutic agents, allowing for more effective treatment with minimized side effects. The ability to modify biomolecules with fluorinated amino acids like this compound is critical for developing targeted drug delivery systems .

Research in Cancer Therapeutics

This compound has shown potential in cancer research by facilitating the design of compounds that selectively target cancer cells. Its unique structural features allow for the exploration of new avenues in targeted therapies, improving treatment efficacy while reducing toxicity to healthy tissues .

Fluorine Chemistry

The incorporation of fluorine into compounds allows researchers to study its effects on biological activity. Fluorinated amino acids like this compound are essential in medicinal chemistry for developing more effective drugs by enhancing lipophilicity and metabolic stability . This characteristic is particularly advantageous in creating compounds that can traverse biological membranes more easily.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications:

  • Peptide Stability : A study showed that peptides synthesized with this compound exhibited increased stability against proteolytic degradation compared to non-fluorinated counterparts .
  • Drug Efficacy : In drug development trials, compounds incorporating this amino acid displayed enhanced binding affinities and improved pharmacological profiles when tested against specific disease models .
  • Targeted Delivery Systems : Research highlighted the successful use of this compound in bioconjugation techniques that resulted in targeted delivery systems with higher efficacy in tumor targeting compared to traditional methods .

Comparative Analysis of Fluorinated Amino Acids

CompoundApplicationsStability EnhancementTargeted Delivery
Boc-2,3-Difluoro-L-PhePeptide synthesis, drug developmentHighYes
Boc-3,4-Difluoro-L-PhePeptide synthesis, bioconjugationModerateYes
Boc-3,5-Difluoro-L-PheCancer therapeuticsHighYes

This table illustrates how various fluorinated amino acids compare in terms of their applications and effectiveness in enhancing stability and targeted delivery.

Comparison with Similar Compounds

Enantiomeric Differences: Boc-2,3-Difluoro-L-Phenylalanine vs. 2,3-Difluoro-D-Phenylalanine

  • Structural Basis : The L-enantiomer (naturally occurring) is prioritized in drug design for compatibility with biological systems, whereas the D-enantiomer may resist enzymatic degradation .
  • Biological Activity: Fluorinated D-phenylalanine derivatives are studied for altered receptor interactions.
  • Applications : L-enantiomers are typically used in peptide therapeutics, while D-enantiomers may serve as probes for studying enzyme specificity .

Protecting Group Variations: Boc vs. Cbz

  • Boc Group : Offers stability under acidic conditions, making it ideal for stepwise peptide synthesis. This compound is less prone to side reactions during deprotection compared to carbobenzyloxy (Cbz)-protected analogs.
  • Cbz Group: Cbz-2,3-Difluoro-L-Phenylalanine (CAS 1270298-05-9) requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions.

Halogen Substitution Patterns

Compound CAS Number Substituent Positions Halogen Type Key Properties
This compound Not Provided 2,3 Fluorine Enhanced metabolic stability, moderate logP
Cbz-2,5-Dichloro-D-Phenylalanine 1270298-11-7 2,5 Chlorine Higher logP, reduced solubility
Boc-D-3,4-Difluoro-Phenylalanine Not Provided 3,4 Fluorine Altered steric effects, potential for improved target binding
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity minimize steric hindrance while increasing electron-withdrawing effects, improving binding precision. Chlorine’s larger size in Cbz-2,5-Dichloro-D-Phenylalanine may reduce solubility but enhance hydrophobic interactions .
  • Positional Effects : 2,3-difluoro substitution (target compound) creates a para-fluorine effect on the aromatic ring, influencing π-π stacking interactions. In contrast, 3,4-difluoro substitution (Boc-D-3,4-Difluoro-Phenylalanine) may disrupt ring symmetry, affecting receptor docking .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorine at 2,3 positions increases logP compared to non-fluorinated phenylalanine but remains lower than chloro-substituted analogs (e.g., Cbz-2,5-Dichloro-D-Phenylalanine) .
  • Solubility : Boc protection improves aqueous solubility relative to Cbz analogs, critical for in vivo applications .
  • Metabolic Stability : Fluorination at 2,3 positions reduces susceptibility to cytochrome P450 oxidation, extending half-life .

Preparation Methods

Alkylation of Schöllkopf Reagent Followed by Boc Protection

One well-documented method involves the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides corresponding to the 2,3-difluorophenyl moiety. The synthetic sequence is as follows:

  • Step 1: Alkylation of the chiral Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) with 2,3-difluorobenzyl bromide to form alkylation intermediates.
  • Step 2: Hydrolysis of these intermediates to generate amino acid esters.
  • Step 3: Protection of the amino group by Boc (tert-butoxycarbonyl) group to yield N-Boc-protected amino acid methyl esters.
  • Step 4: Hydrolysis of the ester group to afford this compound.

This route ensures high stereochemical purity and efficient incorporation of fluorine atoms at the ortho and meta positions on the phenyl ring.

Multicomponent Condensation and Reductive Ring Cleavage

Another approach utilizes a three-component condensation involving:

  • Fluorinated benzaldehydes (including 2,3-difluorobenzaldehyde),
  • N-acetylglycine or N-benzoylglycine,
  • Acetic anhydride and sodium acetate.

This reaction forms oxazolone intermediates, which undergo reductive ring cleavage using red phosphorus in hydroiodic acid to yield fluorinated phenylalanine analogues. The amino acids are then Boc-protected in subsequent steps to provide the Boc-2,3-difluoro derivatives. This method allows for the preparation of a series of fluorinated phenylalanines with good yields and stereochemical control.

Erlenmeyer Azalactone Method

This classical method starts with:

  • The condensation of 2,3-difluorobenzaldehyde, acetylglycine, and acetic anhydride to form an azalactone intermediate.
  • Basic hydrolysis of the azalactone yields a racemic mixture of difluorophenylalanine.
  • Enzymatic resolution using proteases (e.g., from Bacillus species) separates the (S)-enantiomer, which is then Boc-protected to yield this compound.

This approach is valuable for obtaining enantiomerically pure fluorinated amino acids.

Reagents, Conditions, and Yields

Method Key Reagents & Conditions Yield & Purity Data Notes
Schöllkopf Alkylation 2,3-Difluorobenzyl bromide, Schöllkopf reagent, hydrolysis, Boc protection High stereochemical purity (>99% ee) Efficient for enantiopure products
Multicomponent Condensation 2,3-Difluorobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, Red P/HI for reduction Moderate to good yields (varies by substrate) Allows library synthesis of fluorinated Phe
Erlenmeyer Azalactone Method 2,3-Difluorobenzaldehyde, acetylglycine, acetic anhydride, protease resolution, Boc protection Racemic mixture resolved to >99.5% ee (S-enantiomer) Classical method, enzymatic resolution needed

Additional Notes on Boc Protection and Purification

The Boc group is typically introduced using standard Boc anhydride or Boc-protecting reagents after the amino acid ester or free acid is obtained. Purification is achieved through crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Summary of Research Findings

  • The Schöllkopf reagent alkylation method is widely used for its stereoselectivity and efficiency in producing Boc-protected fluorinated phenylalanines.
  • Multicomponent condensation followed by reductive cleavage provides a versatile route for synthesizing various fluorinated phenylalanines, including 2,3-difluoro derivatives.
  • The Erlenmeyer azalactone method remains relevant for producing racemic mixtures that can be enzymatically resolved to obtain enantiopure this compound.
  • Boc protection is a crucial step to stabilize the amino group during synthesis and facilitate subsequent reactions or incorporation into peptides.
  • These methods have been validated in multiple studies and provide a foundation for pharmaceutical and biochemical applications involving fluorinated amino acids.

This detailed analysis consolidates the current authoritative synthetic methodologies for this compound, highlighting the reagents, conditions, and stereochemical considerations essential for its preparation. The approaches enable researchers to tailor the synthesis according to desired purity, yield, and application requirements.

Q & A

Basic: What are the recommended synthetic routes for Boc-2,3-Difluoro-L-Phenylalanine, and how do fluorination positions influence reaction parameters?

Methodological Answer:
this compound is typically synthesized via Suzuki-Miyaura coupling using fluorinated boronic acids. For example, 2,3-difluorophenylboronic acid (analogous to structures in ) can be coupled to a Boc-protected serine or cysteine derivative under palladium catalysis. Fluorination at the 2,3-positions increases steric hindrance, necessitating elevated temperatures (80–100°C) and longer reaction times compared to non-fluorinated analogs. Post-synthesis, the product is purified via reversed-phase HPLC (>95% purity, as in ) and characterized by 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regioselectivity .

Basic: How should researchers purify and characterize this compound for peptide synthesis applications?

Methodological Answer:
Purification is achieved using gradient elution on a C18 column with acetonitrile/water (0.1% TFA) to isolate >97% pure product (HPLC, as per ). Characterization involves:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes between 2- and 3-fluorine environments (δ -110 to -125 ppm for aromatic fluorines).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ expected at m/z 302.1 for C14_{14}H17_{17}F2_2NO4_4).
  • Chiral HPLC : To verify enantiomeric purity (critical for peptide synthesis), use a Chiralpak AD-H column with hexane/isopropanol .

Advanced: What strategies preserve stereochemical integrity when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:
To avoid racemization during SPPS:

  • Activation Conditions : Use HATU/DIPEA in DMF at 0°C, which minimizes base-induced epimerization.
  • Coupling Time : Limit to 30 minutes per residue, as prolonged exposure to activating reagents increases racemization risk.
  • Deprotection : Use 20% piperidine in DMF for Boc removal, ensuring complete deprotection without side reactions. Monitor by Kaiser test after each cycle. For fluorinated residues, confirm coupling efficiency via MALDI-TOF MS after every 3–5 residues .

Advanced: How can researchers address contradictory stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictions in stability studies (e.g., decomposition at room temperature vs. stability at -20°C) can be resolved via:

  • Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and analyze degradation products by LC-MS.
  • pH-Dependent Studies : Assess hydrolysis rates in buffers (pH 3–10) to identify labile conditions.
  • Cryopreservation Validation : Long-term stability is best at -20°C in anhydrous DMSO (≤1% water), as moisture accelerates Boc-group hydrolysis ( recommends storage at 0–6°C for analogs). Publish protocols with exact humidity controls to standardize reporting .

Advanced: What analytical techniques resolve ambiguities in fluorinated side-chain interactions during protein engineering studies?

Methodological Answer:
Fluorine’s electronegativity can perturb protein folding. To analyze interactions:

  • X-ray Crystallography : Resolve fluorine-protein contacts (e.g., C-F···H-N hydrogen bonds) at 1.5–2.0 Å resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes induced by 2,3-difluoro substitution.
  • 19F^{19}\text{F} NMR Relaxation : Probe dynamic interactions in solution-state studies. Compare data with non-fluorinated analogs to isolate electronic vs. steric effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in sealed containers under argon at 0–6°C (per ) to prevent degradation .

Advanced: How does 2,3-difluoro substitution impact peptide backbone conformation compared to mono-fluoro or non-fluorinated analogs?

Methodological Answer:
The 2,3-difluoro group induces:

  • Restricted Dihedral Angles : Analyze via circular dichroism (CD) spectroscopy; expect reduced α-helix propensity due to steric clash.
  • Enhanced Hydrophobicity : Measure via octanol-water partition coefficients (logP increases by ~0.5 vs. non-fluorinated).
  • Crystallographic Overlays : Compare with Boc-4-fluoro-L-phenylalanine ( ) to quantify backbone deviations. MD simulations (AMBER force field) can model fluorine’s electrostatic effects .

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